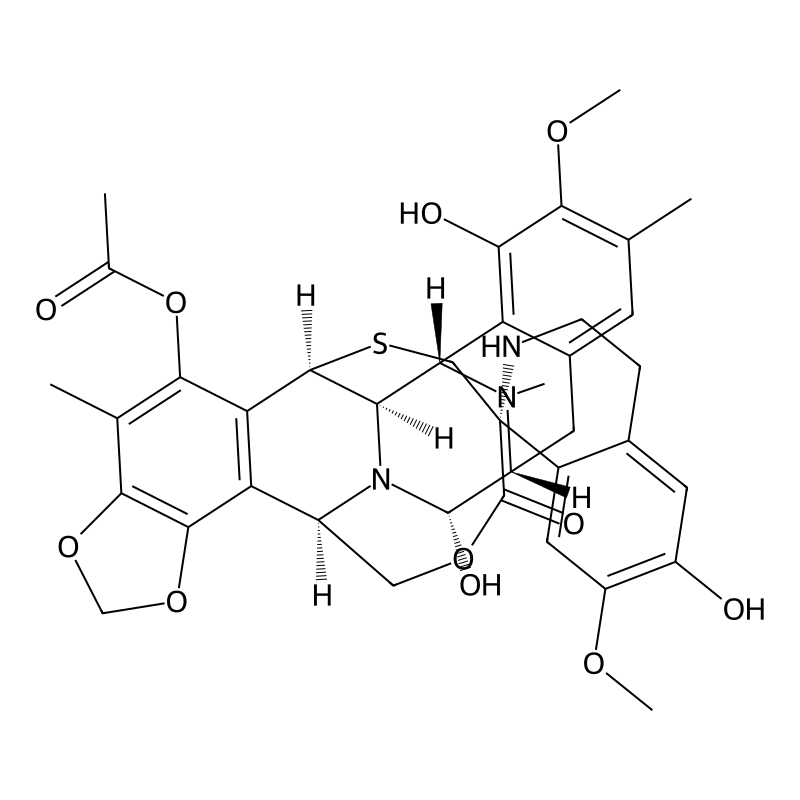Yondelis (TN)

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Yondelis, known chemically as trabectedin, is a novel anti-cancer drug derived from the marine tunicate Ecteinascidia turbinata. It is primarily indicated for the treatment of soft tissue sarcomas and ovarian cancer. The compound functions by binding to DNA, leading to the formation of DNA adducts that disrupt transcription and induce cellular apoptosis. Yondelis is administered intravenously and has been shown to have activity against various types of tumors, particularly those resistant to conventional therapies .
Trabectedin's mechanism of action involves several key chemical interactions:
- DNA Binding: Trabectedin forms covalent bonds with the N2 position of guanine bases in DNA, resulting in the formation of DNA adducts. This binding alters the DNA structure and inhibits transcription.
- Inhibition of Repair Pathways: The compound interferes with DNA repair mechanisms, particularly those involving homologous recombination and nucleotide excision repair, leading to increased genomic instability in cancer cells .
- Cytotoxicity: Trabectedin induces cell death preferentially in certain tumor types by activating apoptotic pathways and modulating transcription factors involved in cell survival .
Trabectedin exhibits a unique biological profile characterized by its ability to selectively target tumor cells while sparing normal cells. Key aspects include:
- Selective Cytotoxicity: Trabectedin shows preferential cytotoxic effects on tumor-associated macrophages and specific sarcoma cell lines, making it effective against tumors that typically evade standard therapies .
- Epigenetic Modulation: The drug has been shown to influence chromatin remodeling, affecting gene expression patterns associated with tumor progression and differentiation .
- Immune Modulation: Trabectedin may also modulate immune responses within the tumor microenvironment, contributing to its therapeutic efficacy .
The synthesis of trabectedin involves complex organic chemistry techniques:
- Isolation from Natural Sources: Initially, trabectedin was isolated from the marine tunicate Ecteinascidia turbinata through extraction processes.
- Total Synthesis: Synthetic routes have been developed to produce trabectedin in the laboratory, employing multi-step organic reactions including coupling reactions, cyclizations, and functional group modifications to achieve the final structure.
- Semi-synthetic Approaches: Some methods utilize semi-synthetic techniques where natural precursors are chemically modified to enhance yield and purity .
Yondelis is primarily used in oncology for:
- Soft Tissue Sarcoma: It is indicated for patients with advanced or metastatic soft tissue sarcoma after prior chemotherapy.
- Ovarian Cancer: Trabectedin is also used in combination with pegylated liposomal doxorubicin for treating relapsed ovarian cancer.
- Investigational Uses: Ongoing research is exploring its efficacy against other malignancies, including breast cancer and certain hematological cancers .
Trabectedin has been studied for potential interactions with other drugs:
- Hematological Toxicity: Concomitant use with other myelosuppressive agents can exacerbate neutropenia and thrombocytopenia.
- Rhabdomyolysis Risk: There is an increased risk of rhabdomyolysis when trabectedin is used alongside statins or other muscle-affecting drugs .
- Liver Function Impact: Trabectedin can elevate liver enzymes; thus, monitoring liver function during treatment is crucial .
Trabectedin shares similarities with several other chemotherapeutic agents but possesses unique characteristics that distinguish it:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Doxorubicin | Intercalates DNA, inhibits topoisomerase II | Broad-spectrum activity; cardiotoxicity risk |
| Etoposide | Inhibits topoisomerase II | Primarily effective against testicular cancer |
| Irinotecan | Inhibits topoisomerase I | Active in colorectal cancer; requires metabolic activation |
| Gemcitabine | Nucleoside analog; inhibits DNA synthesis | Effective against pancreatic cancer |
| Trabectedin (Yondelis) | Binds DNA; induces apoptosis | Selective cytotoxicity; unique mechanism involving chromatin remodeling |
Trabectedin's distinct mechanism—targeting specific transcription factors and inducing epigenetic changes—sets it apart from these other agents, which primarily act through direct DNA damage or interference with replication processes .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Irritant;Health Hazard








